

Application Note: HPLC Analysis for Purity Determination of (4-Hydroxyphenyl)diphenylmethanol

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Compound of Interest

Compound Name: (4-Hydroxyphenyl)diphenylmethanol

Cat. No.: B096202

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of **(4-Hydroxyphenyl)diphenylmethanol**. This method is crucial for quality control in pharmaceutical research, development, and manufacturing, ensuring the identity and purity of this compound, which is often a related substance or impurity in active pharmaceutical ingredients such as Bifonazole and Clotrimazole. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise for its intended purpose.

Introduction

(4-Hydroxyphenyl)diphenylmethanol is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Its effective separation and quantification are essential to control the quality and ensure the safety of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.^{[1][2]} This document provides a detailed protocol for a stability-indicating RP-HPLC method suitable for routine purity analysis and for monitoring degradation products.^{[3][4]}

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been established for the optimal separation and quantification of **(4-Hydroxyphenyl)diphenylmethanol**.

Table 1: HPLC Chromatographic Conditions

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile and 0.05% Trifluoroacetic Acid in Water
Gradient	Isocratic: 70:30 (v/v) Acetonitrile: 0.05% TFA
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	254 nm
Injection Volume	10 µL
Run Time	Approximately 10 minutes

Preparation of Solutions

2.1. Mobile Phase Preparation:

- Prepare a 0.05% Trifluoroacetic Acid (TFA) solution by adding 0.5 mL of TFA to 1000 mL of HPLC-grade water.
- The mobile phase is a mixture of Acetonitrile and 0.05% TFA in a 70:30 (v/v) ratio. For 1000 mL of mobile phase, mix 700 mL of Acetonitrile with 300 mL of 0.05% TFA.

- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

2.2. Diluent Preparation:

- Use the mobile phase as the diluent for preparing the standard and sample solutions.

2.3. Standard Solution Preparation (100 µg/mL):

- Accurately weigh about 10 mg of **(4-Hydroxyphenyl)diphenylmethanol** reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the diluent.
- This stock solution has a concentration of 100 µg/mL.

2.4. Sample Solution Preparation (100 µg/mL):

- Accurately weigh about 10 mg of the **(4-Hydroxyphenyl)diphenylmethanol** sample into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

- Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
- Make five replicate injections of the Standard Solution.
- The system is deemed suitable for use if the following criteria are met:
 - The relative standard deviation (RSD) of the peak areas for the five replicate injections is not more than 2.0%.

- The theoretical plates for the **(4-Hydroxyphenyl)diphenylmethanol** peak are not less than 2000.
- The tailing factor for the **(4-Hydroxyphenyl)diphenylmethanol** peak is not more than 2.0.

Analytical Procedure

- Inject the prepared Sample Solution into the chromatograph.
- Record the chromatogram and measure the peak area responses.
- Calculate the purity of the sample.

Calculation of Purity

The purity of the **(4-Hydroxyphenyl)diphenylmethanol** sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Data Presentation

The following table summarizes the expected system suitability results and typical retention time for the HPLC analysis of **(4-Hydroxyphenyl)diphenylmethanol**.

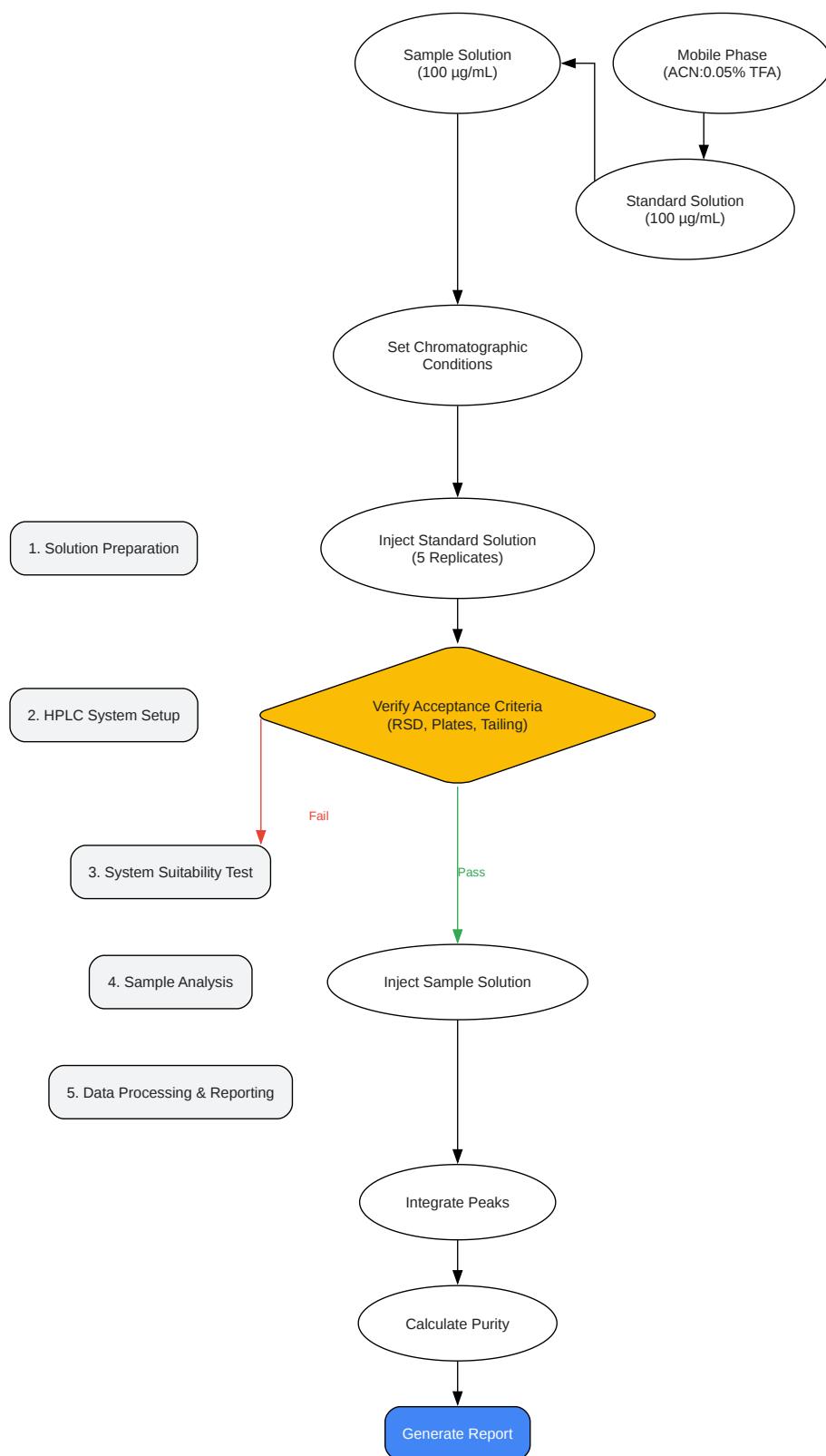
Table 2: System Suitability and Analyte Retention Data

Parameter	Acceptance Criteria	Typical Result
Retention Time (min)	-	~6.5 min
Relative Standard Deviation (RSD) for Peak Area (%)	≤ 2.0%	< 1.0%
Theoretical Plates	≥ 2000	> 5000
Tailing Factor	≤ 2.0	~1.2

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis method for determining the purity of **(4-Hydroxyphenyl)diphenylmethanol**.



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Caption: HPLC analysis workflow for purity determination.

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